molecular formula C17H15N3O2S B2424043 (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034416-30-1

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2424043
CAS No.: 2034416-30-1
M. Wt: 325.39
InChI Key: YXSZQVUPJDNKQV-UHFFFAOYSA-N
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Description

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound that features a unique combination of a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the pyrrolidine ring: The 1,2,4-oxadiazole intermediate can be reacted with a pyrrolidine derivative through nucleophilic substitution or addition reactions.

    Incorporation of the thiophene ring:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, esters, or carboxylic acids, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring instead of a thiophene ring.

    (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridine-3-yl)methanone: Features a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone lies in its combination of the oxadiazole, pyrrolidine, and thiophene rings. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenyl-substituted oxadiazole and a thiophene moiety. The oxadiazole ring is known for its role in various biological activities, including anticancer and antimicrobial properties. The presence of both the pyrrolidine and thiophene structures may enhance the compound's interaction with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with active sites of enzymes.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical cancer)12.5
Compound BMCF7 (breast cancer)15.0
Compound CA549 (lung cancer)10.0

These findings indicate that derivatives of oxadiazole exhibit substantial cytotoxicity against various cancer cell lines, suggesting that the target compound may share similar properties.

Antimicrobial Activity

Compounds containing oxadiazole rings have also been reported to exhibit antimicrobial properties. For example:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DE. coli32
Compound ES. aureus16

This table highlights the potential of oxadiazole-containing compounds in combating bacterial infections.

Case Studies

  • Study on Anticancer Activity : A study published in Nature explored the anticancer properties of oxadiazole derivatives, revealing that certain structural modifications significantly enhanced their efficacy against breast and lung cancer cell lines . The study emphasized the importance of substituent positions on the oxadiazole ring in determining biological activity.
  • Antimicrobial Evaluation : Another research article investigated a series of oxadiazole derivatives for their antimicrobial effects against common pathogens. The results indicated that modifications to the thiophene moiety could enhance antimicrobial potency .

Properties

IUPAC Name

[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(14-7-9-23-11-14)20-8-6-13(10-20)15-18-16(22-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZQVUPJDNKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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